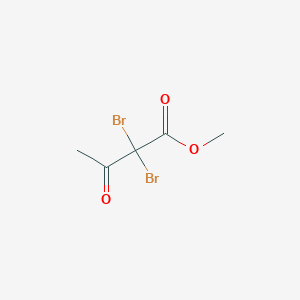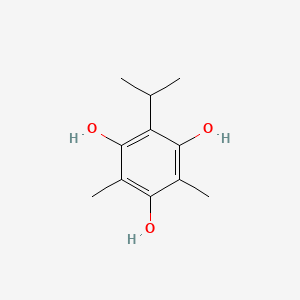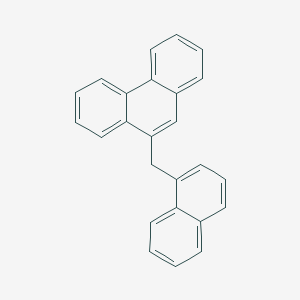![molecular formula C12H20Ge B14331428 2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene CAS No. 105191-70-6](/img/structure/B14331428.png)
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene is an organogermanium compound characterized by its unique spiro structure. This compound is of interest due to its potential applications in organometallic chemistry and materials science. The presence of germanium in its structure imparts unique properties that differentiate it from other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene typically involves the reaction of germanium tetrachloride with 2,3-dimethyl-1,3-butadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The spiro structure allows for substitution reactions, particularly at the germanium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and other germanium oxides.
Reduction: Germanium hydrides.
Substitution: Various substituted germanium compounds depending on the reagents used.
Applications De Recherche Scientifique
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds.
Materials Science: Investigated for its potential in creating novel materials with unique electronic properties.
Biology and Medicine: Studied for its potential biological activity and as a component in drug design.
Mécanisme D'action
The mechanism of action of 2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene involves its interaction with various molecular targets. The germanium center can form bonds with other elements, facilitating various chemical reactions. The spiro structure allows for unique interactions with biological molecules, potentially leading to biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene: Similar structure but with fewer methyl groups.
2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene: Silicon analog with similar properties but different reactivity.
Uniqueness
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene is unique due to the presence of germanium, which imparts distinct electronic properties and reactivity compared to its silicon analogs. The tetramethyl substitution also enhances its stability and reactivity in various chemical reactions.
Propriétés
Numéro CAS |
105191-70-6 |
|---|---|
Formule moléculaire |
C12H20Ge |
Poids moléculaire |
236.92 g/mol |
Nom IUPAC |
2,3,7,8-tetramethyl-5-germaspiro[4.4]nona-2,7-diene |
InChI |
InChI=1S/C12H20Ge/c1-9-5-13(6-10(9)2)7-11(3)12(4)8-13/h5-8H2,1-4H3 |
Clé InChI |
FZQIBEHCFAQKLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C[Ge]2(C1)CC(=C(C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



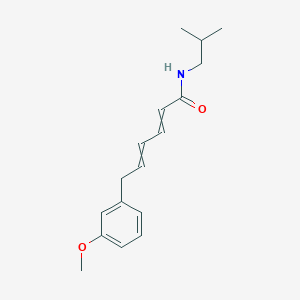
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
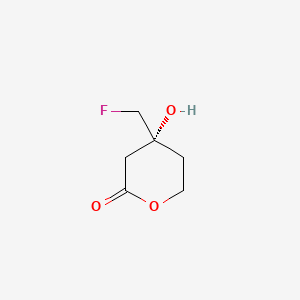
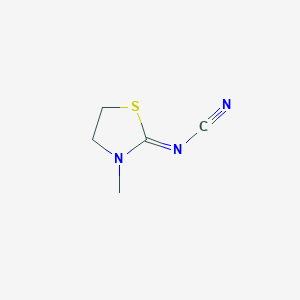
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
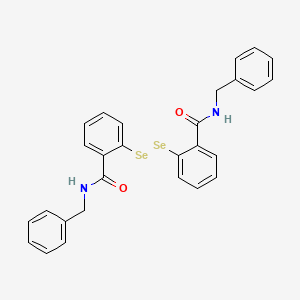
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
